![molecular formula C9H5ClN2 B1415178 6-Chloro-1H-indole-3-carbonitrile CAS No. 194490-17-0](/img/structure/B1415178.png)
6-Chloro-1H-indole-3-carbonitrile
Overview
Description
6-Chloro-1H-indole-3-carbonitrile is a chemical compound with the CAS Number: 194490-17-0 . It has a molecular weight of 176.6 .
Synthesis Analysis
The synthesis of 6-Chloro-1H-indole-3-carbonitrile and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The InChI code for 6-Chloro-1H-indole-3-carbonitrile is 1S/C9H5ClN2/c10-7-1-2-8-6 (4-11)5-12-9 (8)3-7/h1-3,5,12H . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
6-Chloro-1H-indole-3-carbonitrile can react with dimethyldisulfane to get 6-chloro- (3-thiomethyl)-indole .Physical And Chemical Properties Analysis
6-Chloro-1H-indole-3-carbonitrile is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Antiviral Applications
6-Chloro-1H-indole-3-carbonitrile derivatives have been explored for their antiviral properties. For instance, indole ribonucleosides derived from this compound have shown potential in vitro antiproliferative and antiviral activities . These derivatives could be pivotal in developing new treatments for viral infections, including influenza and other RNA and DNA viruses.
Anti-inflammatory and Anticancer Activities
The indole nucleus, which is part of 6-Chloro-1H-indole-3-carbonitrile, is known for its anti-inflammatory and anticancer activities. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory and anticancer properties . This compound could serve as a scaffold for developing new drugs in these therapeutic areas.
Antimicrobial Applications
Indole derivatives, including those derived from 6-Chloro-1H-indole-3-carbonitrile, have been identified with antimicrobial properties. They are used to develop new medications that can combat a range of microbial infections . This is particularly important in the era of increasing antibiotic resistance.
Applications in Multicomponent Reactions (MCRs)
6-Chloro-1H-indole-3-carbonitrile is an ideal precursor in multicomponent reactions, which are sustainable strategies for synthesizing complex molecules. These reactions are significant in medicinal and pharmaceutical chemistry, providing access to a variety of biologically active structures .
Synthesis of Biologically Active Indoles
This compound is used as a reagent for the synthesis of biologically active indoles. These indoles can have various biological activities and are important in the development of new therapeutic agents .
Inhibitors of Glycogen Synthase Kinase 3β (GSK-3)
Researchers have utilized 6-Chloro-1H-indole-3-carbonitrile in the synthesis of inhibitors for GSK-3, a protein kinase involved in numerous cellular processes. Inhibitors of GSK-3 have potential applications in treating diseases like Alzheimer’s and bipolar disorder .
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors
Indole fragments derived from 6-Chloro-1H-indole-3-carbonitrile have been used to inhibit IMPDH, an enzyme crucial for purine nucleotide synthesis. IMPDH inhibitors have therapeutic potential in immunosuppressive and antiviral therapies .
HIV-1 Integrase Inhibitors
The compound has also been employed in the creation of HIV-1 integrase inhibitors. These inhibitors are essential in the treatment of HIV, as they prevent the virus from integrating its genetic material into the host cell .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, which include 6-chloro-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, indicating their interaction with various biological targets .
Mode of Action
It is believed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes or receptors in the body. For example, some studies have shown that similar compounds can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Chloro-1H-indole-3-carbonitrile may interact with and affect multiple biochemical pathways.
Result of Action
Indole derivatives have shown diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
6-chloro-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDCXNREKOGGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652991 | |
Record name | 6-Chloro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indole-3-carbonitrile | |
CAS RN |
194490-17-0 | |
Record name | 6-Chloro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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